Dichloroacétate de potassium

Vue d'ensemble

Description

Potassium dichloroacetate (DCA) is a small molecule that has been studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurological disorders. DCA is a salt of dichloroacetic acid, a simple organic compound that is widely used in organic synthesis. In recent years, DCA has gained attention as a potential anti-cancer drug due to its ability to inhibit the activity of pyruvate dehydrogenase kinase (PDK), a key enzyme in cancer metabolism.

Applications De Recherche Scientifique

Traitement de l'hypertension pulmonaire chronique hypoxique

Le dichloroacétate de potassium a été étudié pour son rôle dans la prévention et l'inversion de l'hypertension pulmonaire chronique hypoxique chez les rats . On pense qu'il augmente l'expression et l'activité des canaux potassiques dépendants du voltage, qui jouent un rôle crucial dans la régulation des fonctions cellulaires .

Modulateur métabolique dans le traitement du cancer

Le dichloroacétate, un inhibiteur de la pyruvate déshydrogénase kinase (PDK), aurait des effets anticancéreux en inversant la glycolyse associée aux tumeurs . Cette reprogrammation métabolique est une caractéristique émergente essentielle du cancer .

Thérapies combinées pour le cancer du poumon

Le potentiel anticancéreux du dichloroacétate dans le cancer du poumon a été exploré, à la fois seul et en association avec des chimiothérapies et des thérapies ciblées . Il a été constaté qu'il améliorait considérablement l'effet anticancéreux du cisplatine .

Inhibition de la croissance tumorale

Le dichloroacétate s'est avéré réduire la croissance des xénogreffes tumorales à la fois dans un modèle de membrane chorio-allantoïdienne d'embryon de poulet et dans des modèles de souris nues . Cela suggère son potentiel comme agent thérapeutique dans le traitement du cancer .

Inhibiteur de l'angiogenèse

Le dichloroacétate s'est avéré réduire la capacité angiogénique des cellules endothéliales de la veine ombilicale humaine . <a data-citationid="c60f5665-574a-9731-0b7e-0b3af51dcb45-30-group

Mécanisme D'action

Target of Action

Potassium dichloroacetate primarily targets the Pyruvate Dehydrogenase Kinases (PDKs) . PDKs are responsible for the physiological inactivation of Pyruvate Dehydrogenase (PDH), an enzyme that plays a key role in linking cytosolic glycolysis to mitochondrial metabolism . By inhibiting PDKs, potassium dichloroacetate can activate PDH, leading to potential metabolic benefits .

Mode of Action

Potassium dichloroacetate acts as a PDK inhibitor . By inhibiting PDKs, it maintains the PDH complex in its unphosphorylated, catalytically active form . This shifts the cell’s metabolism from glycolysis (a less efficient pathway that cancer cells often rely on) back to oxidative phosphorylation (a more efficient pathway that healthy cells typically use) .

Biochemical Pathways

The inhibition of PDKs by potassium dichloroacetate affects several biochemical pathways. It leads to the activation of the PDH complex, which catalyzes the decarboxylation of pyruvate to acetyl-CoA . This links cytosolic glycolysis to mitochondrial metabolism, promoting a shift from glycolysis to oxidative phosphorylation . This shift is often referred to as reversing the Warburg effect, a metabolic adaptation that cancer cells use to proliferate rapidly .

Pharmacokinetics

Studies on sodium dichloroacetate, a closely related compound, suggest that dichloroacetate can inhibit its own metabolism, leading to increased concentrations of the drug over time . This could potentially apply to potassium dichloroacetate as well, but more research is needed to confirm this.

Result of Action

The result of potassium dichloroacetate’s action is a decrease in glycolytic activity and an increase in oxidative phosphorylation . This can lead to decreased proliferation of cancer cells . In addition, it has been suggested that potassium dichloroacetate treatment can lead to a decrease in certain gene expressions, such as the MIF gene, suggesting a potential therapeutic effect in cancer treatment .

Safety and Hazards

Potassium dichloroacetate may intensify fire as an oxidizer . It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, may cause cancer, and may damage fertility .

Analyse Biochimique

Biochemical Properties

Potassium dichloroacetate plays a significant role in biochemical reactions. It is known to stimulate oxidative phosphorylation by inhibiting pyruvate dehydrogenase kinase . This shift from glycolysis to oxidative phosphorylation is crucial in various cellular processes . The compound interacts with enzymes such as pyruvate dehydrogenase complex, affecting its activity and thus influencing the metabolic pathways .

Cellular Effects

Potassium dichloroacetate has been observed to have various effects on cells. For instance, it has been found to decrease cell proliferation and migration in certain conditions . It also influences cell function by affecting cellular metabolism. Specifically, it shifts the cell’s energy production from glycolysis to oxidative phosphorylation . This shift can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of potassium dichloroacetate primarily involves its interaction with the pyruvate dehydrogenase complex. By inhibiting pyruvate dehydrogenase kinase, it prevents the inactivation of the pyruvate dehydrogenase complex, thereby promoting oxidative phosphorylation . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of potassium dichloroacetate can change over time in laboratory settings. For example, it has been observed to induce growth suppression in certain cell types over time

Dosage Effects in Animal Models

The effects of potassium dichloroacetate can vary with different dosages in animal models. For instance, in a study on rats subjected to hemorrhagic injury, treatment with dichloroacetate resulted in reduced pulmonary vascular resistance, right ventricular hypertrophy, and PA remodeling compared to untreated rats

Metabolic Pathways

Potassium dichloroacetate is involved in several metabolic pathways, primarily those involving the pyruvate dehydrogenase complex. By inhibiting pyruvate dehydrogenase kinase, it affects the activity of this complex and thus influences various metabolic processes .

Subcellular Localization

Given its role in influencing metabolic processes, it is likely that it is localized to the mitochondria, where the pyruvate dehydrogenase complex is located

Propriétés

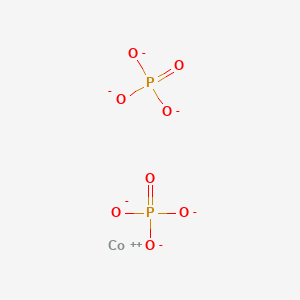

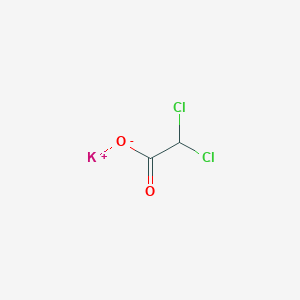

IUPAC Name |

potassium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSZJXXQWMOKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635580 | |

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19559-59-2 | |

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium Dichloroacetate improve the performance of perovskite solar cells?

A1: Potassium Dichloroacetate (KAcCl2) enhances perovskite solar cell performance through a two-pronged approach:

- Passivation of Lead Iodide: In sequential deposition of perovskite films, incomplete conversion of Lead Iodide can lead to defects and reduced efficiency. KAcCl2 effectively tackles this by forming strong "dual anchoring" bonds with residual Lead ions (Pb2+) through its Dichloroacetate (AcCl2) component. This interaction passivates the defects and minimizes performance loss. []

- Improved Grain Structure and Reduced Ion Migration: The Potassium ions (K+) present in KAcCl2 play a crucial role in enhancing the perovskite film's morphology. They promote larger grain size and restrict ion movement at the grain boundaries, both of which contribute to improved charge transport and overall device efficiency. []

Q2: What are the specific structural features of Potassium Dichloroacetate that enable its beneficial interaction with perovskite materials?

A2: Potassium Dichloroacetate (KAcCl2) possesses key structural features contributing to its interaction with perovskite materials:

- Bidentate Binding of Dichloroacetate: The Dichloroacetate anion (AcCl2-) can bind to Lead ions (Pb2+) through both its oxygen and chlorine atoms. This "dual anchoring" creates a strong interaction, effectively passivating the Lead-related defects within the perovskite structure. []

- Influence of Potassium Ions: The presence of Potassium ions (K+) alongside Dichloroacetate anions contributes to improved perovskite film morphology. This effect is attributed to the influence of K+ on crystal growth, leading to larger grains and reduced grain boundary defects, ultimately enhancing charge transport within the device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

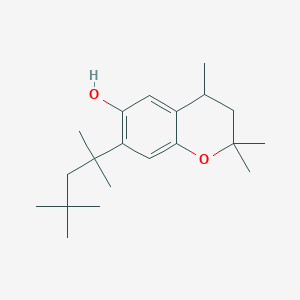

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)